molecular formula C7H16N2O B13638044 2-Aminoheptanamide CAS No. 53726-15-1

2-Aminoheptanamide

Cat. No.: B13638044
CAS No.: 53726-15-1
M. Wt: 144.21 g/mol
InChI Key: UMGJWCXKSKEXOF-UHFFFAOYSA-N
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Description

2-Aminoheptanamide is a chiral aminoamide compound of significant interest in organic synthesis and medicinal chemistry research. As a homolog of shorter-chain aminoamides like 2-Aminobutanamide—which is a well-documented key chiral intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) such as the antiepileptic drugs Levetiracetam and Brivaracetam —this compound offers an extended carbon backbone for exploration. This structure makes it a valuable building block for constructing novel compound libraries, particularly in the development of potential neuroactive agents and other pharmacologically relevant molecules . Its primary research value lies in its role as a versatile synthon; the amino and amide functional groups present on a chiral center allow for diverse chemical modifications, enabling researchers to investigate structure-activity relationships and develop new synthetic methodologies . The compound is provided strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. ⚠️ A Note on the Information Provided The specific chemical properties, research applications, and safety data for this compound are not readily available in the searched sources. The description above is an extrapolation based on the well-documented uses of its structural analog, 2-Aminobutanamide. For definitive information on this compound, I suggest you: • Consult specialized chemical databases like SciFinder or Reaxys. • Search for scientific literature directly using academic search engines. • Inquire with chemical suppliers that specialize in rare and custom synthetic molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53726-15-1

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

2-aminoheptanamide

InChI

InChI=1S/C7H16N2O/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H2,9,10)

InChI Key

UMGJWCXKSKEXOF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(=O)N)N

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 2 Aminoheptanamide and Its Stereoisomers

Chemical Synthesis Routes to 2-Aminoheptanamide

The construction of the this compound scaffold involves the formation of an amide bond and the presence of a primary amine at the alpha-position to the carbonyl group.

Multi-step synthesis provides a traditional and reliable, albeit often lengthy, pathway to this compound. lumenlearning.commsu.edu These routes typically begin with more readily available starting materials, such as heptanoic acid or 2-aminoheptanoic acid itself. A common strategy involves the protection of the reactive amino group, activation of the carboxylic acid, amidation, and subsequent deprotection.

A plausible multi-step sequence starting from 2-aminoheptanoic acid is outlined below:

StepTransformationReagents and ConditionsPurpose
1Amino Group Protection(Boc)₂O, Dioxane/Water, NaOHTo prevent the amine from interfering with the carboxyl activation.
2Carboxylic Acid ActivationDCC, HOBt, or SOCl₂To convert the carboxylic acid into a more reactive species (e.g., acyl chloride or active ester).
3AmidationNH₃ or (NH₄)₂CO₃To form the primary amide by nucleophilic acyl substitution.
4DeprotectionTrifluoroacetic Acid (TFA) or HCl in DioxaneTo remove the Boc protecting group and yield the final product.

This step-wise approach, while robust, can be inefficient due to the number of steps and potential for yield loss at each stage. msu.edu

To improve efficiency, direct amidation methods that circumvent the need for protecting groups are highly sought after. Recent research has shown that borate (B1201080) esters can facilitate the direct amidation of unprotected amino acids. tcichemicals.comrsc.org For instance, tris(2,2,2-trifluoroethyl) borate can be used to directly condense an unprotected amino acid like 2-aminoheptanoic acid with an amine source. tcichemicals.comrsc.org This reaction is thought to proceed through a cyclic intermediate, activating the carboxyl group for nucleophilic attack. tcichemicals.com

Optimization of direct amidation often involves screening various coupling agents, solvents, and catalysts. Biocatalytic methods, using enzymes like lipases or engineered acyl-adenylate-forming enzymes, are also emerging as powerful, green alternatives for direct amide bond formation under aqueous conditions. rsc.org

Table of Direct Amidation Strategies:

Method Key Reagent/Catalyst Advantage Reference
Borate Ester Method B(OCH₂CF₃)₃ Protection-free, single step tcichemicals.comrsc.org
Biocatalysis (e.g., Lipase) Immobilized Lipase (e.g., CAL-B) Mild conditions, high selectivity, environmentally friendly rsc.org

An alternative synthetic strategy involves constructing the carbon backbone first and then introducing the amine functionality via reduction. A key precursor for this route would be a nitrile-containing compound. For example, the synthesis could start with heptanoyl cyanide, which is then converted to 2-bromoheptanoyl cyanide. Amidation would yield 2-bromoheptanamide, and a subsequent nucleophilic substitution with a nitrogen source (like sodium azide) would produce 2-azidoheptanamide. The final step would be the reduction of the azide (B81097) to the primary amine.

A more direct route involves the reduction of an α-aminonitrile. The reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a fundamental transformation in organic synthesis. organic-chemistry.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this conversion, though milder reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or ammonia (B1221849) borane (B79455) can also be employed, offering better functional group tolerance. organic-chemistry.orgcareerendeavour.com

Comparison of Reducing Agents for Nitrile Reduction:

Reducing Agent Conditions Selectivity Reference
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF Highly reactive, reduces most carbonyls and nitriles careerendeavour.com
Sodium Borohydride (NaBH₄) / CoCl₂ Methanol or Ethanol Milder, often requires a catalyst for nitrile reduction rsc.org
Ammonia Borane (H₃NBH₃) Thermal, catalyst-free Environmentally benign, good functional group tolerance organic-chemistry.org

For many applications, obtaining a single enantiomer of this compound is crucial. This requires the use of stereocontrolled and asymmetric synthesis techniques, which create the chiral center at the C2 position with a high degree of selectivity. nih.govrsc.org

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered. york.ac.uk

A well-established method involves using Evans' oxazolidinone auxiliaries. researchgate.net The synthesis would begin by acylating the chiral auxiliary with heptanoyl chloride. The resulting N-acyloxazolidinone can be enolized and then subjected to an electrophilic amination reaction. Subsequent cleavage of the auxiliary, followed by amidation of the resulting chiral α-amino acid, would yield enantiopure this compound. The stereochemistry of the final product is dictated by the choice of the (R)- or (S)-enantiomer of the auxiliary and the reaction conditions. researchgate.net Another common auxiliary is pseudoephedrine, which can be used to form a chiral amide that directs the stereoselective alkylation or amination at the α-position. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. nobelprize.org This can be applied to the synthesis of this compound through several strategies.

One approach is the asymmetric hydrogenation of a prochiral enamide precursor using a chiral transition metal catalyst, such as one based on rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP. nobelprize.org Another advanced method is the catalytic asymmetric aminomethylation of silyl (B83357) ketene (B1206846) acetals, which can produce free β-amino acids with high enantioselectivity, a principle that could be adapted for α-amino acid derivatives. nih.govnih.gov Furthermore, organocatalysis, using small chiral organic molecules like chiral phosphoric acids or amines, has emerged as a powerful tool for asymmetric C-N bond formation. nsf.gov These catalysts can activate substrates towards enantioselective amination, providing a direct route to the chiral amine core of the target molecule. nsf.gov

Overview of Asymmetric Catalytic Approaches:

Catalytic System Reaction Type Key Advantage Reference
Chiral Ru-BINAP Complex Asymmetric Hydrogenation High enantioselectivity, applicable to industrial scale nobelprize.org
Chiral Phosphoric Acid (TRIP) Asymmetric Minisci Addition Metal-free, activates both reactants nsf.gov
Chiral Imidodiphosphorimidate (IDPi) Asymmetric Aminomethylation High yields and enantioselectivity for amino acid synthesis nih.govnih.gov

Stereocontrolled and Asymmetric Synthesis of Enantiopure this compound

Adaptations of the Strecker Synthesis for Alpha-Amino Nitrile Precursors

The Strecker synthesis, first reported in 1850, is a foundational method for producing α-amino acids from aldehydes or ketones. wikipedia.org The reaction proceeds via a three-component condensation of an aldehyde (in this case, heptanal), an ammonia source, and a cyanide source to form an α-amino nitrile intermediate, which is 2-aminoheptanenitrile. wikipedia.orgjk-sci.com Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid, 2-aminoheptanoic acid. To obtain the target amide, this compound, a controlled partial hydrolysis of the nitrile precursor is required.

Modern adaptations focus on achieving asymmetry to produce enantioenriched α-amino nitriles. wikipedia.orgmdpi.com This is primarily accomplished in two ways:

Use of a Chiral Auxiliary: An optically pure chiral amine, such as (S)-α-phenylethylamine, can be used in place of ammonia. wikipedia.orgmdpi.com This amine condenses with heptanal (B48729) to form a chiral imine. The subsequent diastereoselective addition of cyanide establishes the new stereocenter with a specific configuration influenced by the chiral auxiliary. The auxiliary can be removed in a later step.

Use of a Chiral Catalyst: This approach involves the use of a chiral catalyst to control the enantioselective addition of cyanide to an achiral imine formed from heptanal and ammonia. nih.gov Various catalysts, including those based on chiral thiourea (B124793) or metal complexes like titanium or aluminum, have been developed to facilitate this transformation, providing direct access to enantiomerically enriched α-amino nitriles. nih.govorganic-chemistry.org These catalytic methods are advantageous as they require only sub-stoichiometric amounts of the chiral controller. nih.gov

The resulting α-amino nitrile, 2-aminoheptanenitrile, is the direct precursor to this compound.

Table 1: Key Parameters in Asymmetric Strecker Synthesis for α-Amino Nitrile Production

MethodKey Reagents & ConditionsIntermediateKey Advantage
Chiral AuxiliaryHeptanal, Chiral Amine (e.g., (S)-α-phenylethylamine), Cyanide Source (e.g., KCN, TMSCN)Diastereomeric α-amino nitrilesHigh diastereoselectivity often achievable.
Chiral CatalystHeptanal, Ammonia, Cyanide Source, Chiral Catalyst (e.g., Thiourea-based, BINOL-metal complex)Enantioenriched α-amino nitrileHigh atom economy; only requires catalytic amount of chiral material. nih.gov

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, often providing exceptional selectivity under mild reaction conditions. uni-stuttgart.de The production of this compound can be achieved via several enzymatic strategies, including amidation, hydrolysis, and whole-cell biotransformations.

Enzymes are highly specific catalysts for amide bond formation and hydrolysis. The enzymatic synthesis of this compound can be approached from two primary directions:

Direct Amidation: Enzymes such as carboxylic acid reductases (CARs) can be engineered to catalyze amide bond formation. polimi.it In a non-natural, promiscuous reaction, CARs can activate the carboxylic acid of a precursor like 2-aminoheptanoic acid using ATP, forming an acyl-adenylate intermediate. polimi.itnih.gov This activated intermediate can then react with an amine source, such as ammonia, to form this compound. polimi.it Similarly, adenylating enzymes like TycA-A have been shown to facilitate direct amide bond formation by activating an amino acid and enabling its subsequent reaction with various amines. d-nb.info

Selective Nitrile Hydrolysis: A more common and highly efficient biocatalytic route is the hydration of the α-amino nitrile precursor, 2-aminoheptanenitrile. thieme-connect.de This transformation is catalyzed by nitrile hydratase (NHase) enzymes (EC 4.2.1.84). thieme-connect.dewikipedia.org These enzymes convert the nitrile group directly into a primary amide, yielding this compound without proceeding to the carboxylic acid. thieme-connect.de This method is advantageous because it avoids the formation of the amino acid byproduct that would occur with nitrilase enzymes (EC 3.5.5.1), which hydrolyze nitriles directly to carboxylic acids. thieme-connect.de NHase-containing microorganisms, particularly from the genus Rhodococcus, are widely used for the industrial production of various amides. thieme-connect.dewikipedia.org

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral molecules. Enzymes are ideal for this purpose due to their inherent stereoselectivity. nih.gov For this compound, this is typically accomplished through the kinetic resolution of a racemic precursor. uni-stuttgart.denih.gov

In a typical kinetic resolution process, a racemic mixture of 2-aminoheptanenitrile is subjected to an enantioselective enzyme. An (R)- or (S)-selective nitrile hydratase or amidase will preferentially convert only one of the enantiomers into the corresponding product. uni-stuttgart.denih.gov For instance, an (S)-selective nitrile hydratase would convert (S)-2-aminoheptanenitrile into (S)-2-aminoheptanamide, leaving the (R)-2-aminoheptanenitrile largely unreacted. The product amide and the remaining nitrile can then be separated, providing access to both enantiomerically enriched stereoisomers.

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution. In a DKR process, the enzymatic resolution is coupled with an in-situ racemization of the starting material. researchgate.netcapes.gov.br For the synthesis of a chiral amino amide, a non-stereoselective nitrile hydratase could be combined with a stereoselective amidase and a racemase. The nitrile hydratase would convert both enantiomers of the aminonitrile to the racemic amino amide. The stereoselective amidase would then hydrolyze only one enantiomer of the amide to the amino acid, while the racemase continuously interconverts the enantiomers of the remaining amide. This allows for a theoretical yield of 100% for a single, desired enantiomer of the amino acid, from which the amide could be synthesized. researchgate.netcapes.gov.br

Instead of using purified enzymes, it is often more cost-effective and robust to use whole microbial cells as the biocatalyst. nih.govchemrxiv.org These whole-cell systems contain the necessary enzymes in their natural cellular environment, along with the required cofactors and regeneration systems. nih.govchemrxiv.org

For the production of this compound, microorganisms known to possess a potent nitrile hydratase/amidase system, such as strains of Rhodococcus or Pseudomonas, are ideal candidates. uni-stuttgart.dethieme-connect.de A whole-cell biotransformation would involve adding the precursor, 2-aminoheptanenitrile, to a suspension of resting or growing cells. The cells' endogenous nitrile hydratase would then convert the nitrile to this compound. acs.org The process parameters, such as pH, temperature, substrate concentration, and cell density, must be optimized to maximize product yield and minimize potential side reactions or product inhibition. researchgate.net The use of immobilized whole cells can further enhance stability and allow for easier separation and reuse of the biocatalyst. mdpi.com

Table 2: Comparison of Biocatalytic Strategies for this compound Synthesis

StrategyEnzyme(s) / SystemSubstrateKey Features
Enzyme-Mediated HydrolysisNitrile Hydratase (NHase)2-AminoheptanenitrileDirect, selective conversion of nitrile to amide. thieme-connect.de High efficiency.
Stereoselective TransformationEnantioselective Nitrile Hydratase or AmidaseRacemic 2-Aminoheptanenitrile or AmideKinetic resolution produces enantiomerically enriched product. nih.gov
Whole-Cell BiotransformationMicroorganism (e.g., Rhodococcus sp.)2-AminoheptanenitrileCost-effective, cofactors regenerated in-situ, robust process. nih.govchemrxiv.org

Iii. Sophisticated Spectroscopic and Chromatographic Characterization Techniques in Research

Advanced Spectroscopic Investigations for Structural Elucidation

Spectroscopy is the cornerstone of molecular structure determination. By probing the interactions of molecules with electromagnetic radiation, researchers can deduce connectivity, identify functional groups, and gain insight into the three-dimensional arrangement of atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic connectivity of a molecule in solution. Both ¹H and ¹³C NMR would be essential for the structural verification of 2-aminoheptanamide.

In ¹H NMR, the chemical shift, integration, and multiplicity of each signal would provide a complete picture of the proton environment. The two protons of the primary amide (-CONH₂) would typically appear as a broad signal, or two distinct broad signals, due to their exchange with the solvent and restricted rotation around the C-N bond. jove.comresearchgate.net The single proton on the alpha-carbon (α-H), being adjacent to both the amine and carbonyl groups, would be deshielded and appear as a multiplet. The protons along the pentyl side chain (-(CH₂)₄CH₃) would exhibit characteristic overlapping multiplets at higher field strengths. jove.com

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbon (C=O) would be observed at a low field (downfield) position, characteristic of amide carbonyls. oregonstate.edulibretexts.org The alpha-carbon (α-C), attached to the nitrogen, would also be significantly deshielded. The remaining carbons of the heptyl chain would appear in the aliphatic region of the spectrum. oregonstate.edulibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Note: This table presents predicted chemical shift (δ) values based on typical ranges for the functional groups present. Actual experimental values may vary based on solvent and other experimental conditions. jove.comoregonstate.eduucl.ac.ukmdpi.com

Atom Nucleus Predicted Chemical Shift (δ, ppm) Expected Multiplicity (¹H)
Amide Protons (-NH₂)¹H5.0 - 8.0Broad Singlet(s)
Alpha-Proton (α-H)¹H3.0 - 4.0Triplet / Multiplet
Methylene Protons (-CH₂-)¹H1.2 - 1.8Multiplets
Terminal Methyl Protons (-CH₃)¹H0.8 - 1.0Triplet
Carbonyl Carbon (C=O)¹³C170 - 185N/A
Alpha-Carbon (α-C)¹³C50 - 65N/A
Alkyl Chain Carbons (-CH₂-, -CH₃)¹³C10 - 40N/A

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique to generate the protonated molecule [M+H]⁺, allowing for accurate mass determination.

Under electron ionization (EI) or through collision-induced dissociation (CID) in tandem MS, the molecule would fragment in predictable ways. A key fragmentation for primary aliphatic amides is the α-cleavage of the bond between the carbonyl carbon and the alpha-carbon, which would not be the primary route here due to the adjacent amine. Instead, cleavage of the R–CONH₂ bond is common for primary amides, which would lead to a characteristic fragment ion at m/z 44, corresponding to [CONH₂]⁺. nih.govunl.pt Another significant fragmentation pathway is the McLafferty rearrangement, where a γ-hydrogen from the alkyl chain is transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a radical cation. libretexts.orgjove.com

Isotopic labeling, for instance by replacing the -NH₂ protons with deuterium, could be used in mechanistic studies to track reaction pathways or to confirm peak assignments in NMR and MS spectra.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Note: This table presents predicted mass-to-charge (m/z) ratios for plausible fragments of this compound (Molecular Weight: 144.23 g/mol ). Fragmentation is dependent on ionization method and energy. nih.govlibretexts.org

Fragment Description Proposed Structure Predicted m/z
Protonated Molecular Ion[C₇H₁₆N₂O + H]⁺145.24
α-Cleavage (loss of pentyl radical)[CH(NH₂)CONH₂]⁺73.07
Amide Fragment[CONH₂]⁺44.03
McLafferty Rearrangement Product[C₃H₇NO]⁺•73.08
Loss of Ammonia (B1221849)[C₇H₁₃O]⁺113.18

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" by identifying the vibrational modes of a molecule's functional groups. scispace.comspiedigitallibrary.org

IR spectroscopy of this compound would show characteristic absorption bands confirming the primary amide and amine functionalities. The N-H stretching vibrations of the primary amine and amide groups would appear as distinct peaks in the 3200-3400 cm⁻¹ region. spectroscopyonline.comspecac.comorgchemboulder.com Specifically, primary amides typically show two bands (symmetric and asymmetric stretches). The strong C=O stretch of the amide, known as the Amide I band, would be prominent around 1640-1680 cm⁻¹. spectroscopyonline.comuobabylon.edu.iq The N-H bending vibration, or Amide II band, would be found near 1620-1650 cm⁻¹. spectroscopyonline.com

Raman spectroscopy provides complementary information. While N-H and O-H bonds are strong absorbers in IR, C-C bond vibrations of the alkyl backbone are often more prominent in Raman spectra, providing valuable information about the carbon skeleton. arxiv.orgnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Note: This table presents predicted frequencies based on typical ranges for the functional groups. Values are in reciprocal centimeters (cm⁻¹). spectroscopyonline.comspecac.comarxiv.org

Vibrational Mode Spectroscopy Type Predicted Frequency Range (cm⁻¹) Expected Intensity
N-H Stretch (Amide & Amine)IR3200 - 3400Medium-Strong
C-H Stretch (Alkyl)IR, Raman2850 - 3000Strong
C=O Stretch (Amide I)IR1640 - 1680Strong
N-H Bend (Amide II)IR1620 - 1650Medium-Strong
C-C Stretch (Alkyl Backbone)Raman800 - 1200Medium

Chromatographic Methods for Analytical and Preparative Separations

Chromatography is indispensable for separating components of a mixture, which is crucial for isolating a target compound and assessing its purity. For a chiral molecule like this compound, specialized chromatographic techniques are required.

Since this compound contains a stereocenter at the alpha-carbon, it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-aminoheptanamide and (S)-2-aminoheptanamide. These enantiomers have identical physical properties in an achiral environment, but often different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying enantiomers. libretexts.orgcsfarmacie.cz

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Common CSPs suitable for separating amino acid derivatives include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation. libretexts.orgchemistrydocs.com The successful separation of the two enantiomeric peaks allows for the determination of enantiomeric excess (ee), a critical measure of stereochemical purity.

Table 4: Representative Chiral HPLC Separation Data

Note: This table illustrates a hypothetical, optimized chiral separation of this compound enantiomers. Actual results depend heavily on the specific column and mobile phase used. libretexts.orgsigmaaldrich.com

Parameter (R)-Enantiomer (S)-Enantiomer
Retention Time (tR, min)10.212.5
Peak Area (%)50.050.0
Calculated Value \multicolumn{2}{c
Separation Factor (α) \multicolumn{2}{c
Resolution (Rs) \multicolumn{2}{c

Given its polarity and likely low volatility, this compound is well-suited for analysis by reversed-phase HPLC (RP-HPLC) or hydrophilic interaction liquid chromatography (HILIC). thermofisher.com LC-MS is particularly powerful, as it can separate impurities and provide their molecular weights simultaneously, aiding in their identification. drugtargetreview.comresearchgate.net

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. nih.gov Direct analysis of this compound by GC is challenging; therefore, chemical derivatization is necessary. The amine and amide groups can be converted into less polar, more volatile derivatives, for example, by acylation or silylation, allowing for separation and analysis by GC-MS. nih.govcreative-proteomics.comresearchgate.net This approach is highly effective for detecting trace-level impurities.

Table 5: Hypothetical Impurity Profile by Reversed-Phase LC-MS

Note: This table shows a hypothetical purity analysis of a this compound sample, identifying potential process-related impurities. drugtargetreview.comlcms.cz

Peak No. Retention Time (min) Relative Area (%) Detected m/z [M+H]⁺ Possible Identity
14.50.25146.10Heptanoic acid
28.199.5145.24This compound
311.30.15271.45Dimerization product
415.20.10130.21Unreacted starting material

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as an unparalleled and definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. rigaku.comijcrt.org For a chiral compound such as this compound, this method provides precise information on bond lengths, bond angles, and conformational details, collectively defining its molecular architecture. Furthermore, it is a powerful tool for establishing the absolute configuration of stereocenters, which is a critical aspect of stereochemistry. libretexts.orgsioc-journal.cn

The process commences with the growth of a high-quality single crystal of the compound of interest. ijcrt.org This crystal, when mounted and exposed to a focused beam of X-rays, diffracts the beam in a unique pattern of varying intensities. ijcrt.orguni-wuppertal.de The collection of these diffraction data is the final experimental step before computational analysis. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated. This map is then interpreted to build an atomic model of the molecule. glycoforum.gr.jp

The refinement of this model against the experimental data yields a highly accurate and precise depiction of the molecule's solid-state structure. This includes the spatial arrangement of the heptanamide (B1606996) backbone, the orientation of the amino group, and the conformation of the alkyl chain. The analysis also reveals the crystal packing, which is dictated by intermolecular forces such as hydrogen bonding. In the case of this compound, the presence of both amino and amide groups allows for the formation of extensive hydrogen-bonding networks, which would be meticulously detailed by a crystallographic study.

A crucial application of X-ray crystallography for chiral molecules is the determination of their absolute configuration (i.e., the R or S designation at a stereocenter). libretexts.org This is achieved by analyzing the anomalous scattering effects of the atoms when interacting with the X-ray beam. mit.edu The differences in intensity between Friedel pairs of reflections (hkl and -h-k-l) allow for the determination of the true handedness of the molecule in the crystal. nih.gov The Flack parameter is a critical value derived from the refinement process that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment. nih.govresearchgate.net While historically this was more straightforward for molecules containing heavier atoms, modern diffractometers and computational methods allow for the reliable determination of absolute configuration even for light-atom molecules containing only carbon, nitrogen, and oxygen. mit.edu

Although no published crystal structure for this compound is available in the crystallographic databases, a hypothetical study would yield precise data. The table below illustrates the type of crystallographic information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

ParameterIllustrative ValueDescription
Chemical FormulaC₇H₁₆N₂OThe molecular formula of the compound.
Formula Weight144.22 g/molThe molar mass of the compound.
Crystal SystemMonoclinicA crystal system described by three unequal axes with one oblique angle. mdpi.com
Space GroupP2₁A common chiral space group in the monoclinic system. mdpi.com
a (Å)5.85The dimensions of the unit cell.
b (Å)12.30
c (Å)6.10
β (°)105.5The angle of the unit cell.
Volume (ų)423.5The volume of the unit cell.
Z2The number of molecules in the unit cell.
Density (calculated) (g/cm³)1.130The calculated density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. cam.ac.uk
Flack Parameter0.0(1)A parameter used to verify the absolute configuration of a chiral molecule. nih.govresearchgate.net

Iv. Derivatives of 2 Aminoheptanamide: Synthesis and Applications in Research Systems

Synthesis of Novel 2-Aminoheptanamide Derivatives

The synthesis of derivatives based on the this compound core relies on established principles of organic chemistry, particularly those involving modifications of amine and amide functionalities. These synthetic strategies allow for the systematic alteration of the molecule's structure to achieve desired chemical and biological properties.

The formation and modification of amide bonds are central to the synthesis of this compound derivatives. The most common approach involves the reaction of an activated carboxylic acid with an amine. researchgate.net In a laboratory setting, carboxylic acids are often converted into more reactive forms, such as acid chlorides or anhydrides, before being coupled with an amine to form the amide bond. researchgate.netajchem-a.com

Modern synthetic methods frequently employ coupling reagents to facilitate this reaction under milder conditions. A widely used protocol involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt). nih.gov This method is effective for creating amide linkages, even with less reactive (electron-deficient) amines. nih.gov Such techniques can be applied to the primary amine of a this compound precursor to introduce a wide variety of substituents at the N-terminus. ajol.infod-nb.info

The fundamental reaction for creating these derivatives is amide coupling, as illustrated in the following general scheme:

R-COOH (Carboxylic Acid) + H₂N-R' (Amine) + Coupling Agents → R-C(=O)NH-R' (Amide) + Byproducts

Common coupling reagents used in these syntheses are listed in the table below.

Coupling Reagent ClassExamples
CarbodiimidesEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide) ajchem-a.comnih.gov
Phosphonium SaltsBOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)
Uronium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU nih.govorganic-chemistry.org
AdditivesHOBt (Hydroxybenzotriazole), DMAP (4-Dimethylaminopyridine) ajchem-a.comnih.gov

Beyond the terminal groups, the heptane (B126788) side chain of this compound offers opportunities for chemical modification to introduce new functional groups. A sophisticated strategy for this is the palladium-catalyzed functionalization of C(sp³)–H bonds. nih.gov This technique allows for the direct conversion of a carbon-hydrogen bond on the alkyl chain into a carbon-carbon or carbon-heteroatom bond, enabling the synthesis of complex amino acid derivatives from simpler precursors. nih.gov While challenging due to the relative inertness of C-H bonds, this approach provides a powerful tool for creating novel structures that would be difficult to access through traditional methods. nih.gov

Other strategies for side chain functionalization include starting with a precursor that already contains a reactive group on the chain, which can then be converted to the desired functionality. The synthesis of highly functionalized molecules often involves multi-step processes where different parts of the molecule are built up sequentially. beilstein-journals.orgmdpi.com

Exploration of Structure-Activity Relationships (SAR) in Defined Biological Systems (non-clinical)

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry and chemical biology where the biological activity of a series of related compounds is correlated with their chemical structures. oncodesign-services.com By systematically modifying a lead compound and evaluating the biological effects of these changes, researchers can identify the key chemical features—known as a pharmacophore—responsible for its activity. oncodesign-services.com This understanding guides the design of new derivatives with improved potency, selectivity, or other desirable properties.

While comprehensive SAR studies across a wide range of biological targets for this compound derivatives are not extensively documented, the most detailed insights come from research into a specific class of these compounds: inhibitors of histone deacetylases (HDACs). For these inhibitors, SAR studies have revealed critical structural requirements for potent activity. These typically include:

A zinc-binding group (ZBG) , such as a hydroxamic acid, which chelates the essential zinc ion in the HDAC active site.

An aliphatic chain or linker, such as the heptanamide (B1606996) backbone, which positions the other components correctly within the enzyme's binding pocket.

A capping group , often an aromatic ring, which interacts with residues on the surface of the enzyme, contributing to binding affinity and selectivity. nih.gov

The modification of each of these components can dramatically affect the inhibitory activity of the molecule, as seen in the development of compounds like M344. nih.govabcam.comsigmaaldrich.com

This compound Derivatives as Tools in Chemical Biology Research

Chemical biology utilizes small molecules as probes to study and manipulate biological processes in living systems. Derivatives of this compound, particularly the HDAC inhibitor M344, have emerged as powerful tools in this field, enabling detailed investigations into epigenetics, gene regulation, and disease pathology. ontosight.aiupol.cz

M344, also known as 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide, is a well-characterized derivative built upon a 7-aminoheptanamide (B3196262) core. ontosight.aisigmaaldrich.com It functions as a potent inhibitor of histone deacetylase (HDAC) enzymes. ontosight.ai M344 has been extensively used in non-clinical research to explore the therapeutic potential of HDAC inhibition in various disease models, including different types of cancer and latent viral infections. nih.govplos.orgresearchgate.net

As an HDAC inhibitor, M344 has an IC₅₀ value—the concentration required to inhibit 50% of enzyme activity—of approximately 100 nM and displays some selectivity for HDAC6 over other isoforms. abcam.comsigmaaldrich.com Research has shown that M344 can induce apoptosis (programmed cell death) and regulate the cell cycle in cancer cell lines, making it a valuable tool for studying cancer biology. nih.govontosight.ai Furthermore, it has been investigated for its ability to reactivate latent HIV-1 by altering the epigenetic state of the integrated viral genome. plos.orgresearchgate.net

Table of Properties for M344

Property Value Source(s)
Full Chemical Name 4-(dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide ontosight.ai
Synonyms Histone Deacetylase Inhibitor III, M-344 sigmaaldrich.comnaturalproducts.net
Molecular Formula C₁₇H₂₅N₃O₃ ontosight.ai
Molecular Weight 317.40 g/mol ontosight.ai
Biological Target Histone Deacetylase (HDAC) ontosight.aisigmaaldrich.com

| IC₅₀ | ~100 nM | abcam.comsigmaaldrich.com |

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. They remove acetyl groups from lysine (B10760008) residues on histone proteins, which are the core components of chromatin. ontosight.ai This deacetylation causes the chromatin to become more compact, restricting the access of transcription machinery to DNA and thereby silencing gene expression.

HDAC inhibitors like M344 interfere with this process. The molecular structure of M344 is critical for its inhibitory function. ontosight.ai The hydroxamic acid moiety at one end of the molecule acts as a zinc-binding group, which coordinates with the zinc ion located in the catalytic active site of the HDAC enzyme. This interaction blocks the enzyme's ability to remove acetyl groups from histones.

By inhibiting HDACs, M344 leads to an accumulation of acetylated histones (hyperacetylation), particularly on histone H3 and histone H4. nih.govplos.org This increased acetylation results in a more open and relaxed chromatin structure, which allows for the transcription of previously silenced genes. The resulting changes in gene expression can trigger various cellular responses, including cell cycle arrest, differentiation, and apoptosis. ontosight.airesearchgate.net In studies on latent HIV-1, M344 was shown to induce viral gene expression not only by increasing histone acetylation at the viral promoter but also by activating the NF-κB signaling pathway, demonstrating a multifaceted mechanism of action. plos.orgresearchgate.net

N-Hydroxy-7-(4-dimethylaminobenzoyl)-aminoheptanamide (M344) and Related Histone Deacetylase (HDAC) Inhibitors

Structural Basis of Enzyme-Inhibitor Interactions (e.g., X-ray Co-crystal Structures, Binding Sites)

The efficacy of enzyme inhibitors derived from this compound is rooted in their specific molecular interactions with the target enzyme's active site. nih.govkhanacademy.org X-ray crystallography is a powerful technique used to determine the three-dimensional structure of these enzyme-inhibitor complexes at an atomic level, providing invaluable insights into their binding mechanisms. berstructuralbioportal.orgnih.govsci-hub.se

The active site of an enzyme is a specific region, often a groove or pocket, composed of a unique arrangement of amino acid residues that creates a distinct chemical environment. nih.govlibretexts.org This specificity is often described by the "lock-and-key" or the more refined "induced-fit" model, where the binding of the substrate or inhibitor can cause conformational changes in the enzyme for an optimal fit. nih.govlibretexts.org

In the context of HDAC inhibitors, the hydroxamic acid group, often derived from a this compound precursor, acts as the ZBG, chelating the zinc ion in the active site. rsc.org Molecular docking studies and X-ray co-crystal structures reveal that the inhibitor binds within the active site pocket, with the cap group occupying the outer region and the linker spanning the channel to position the ZBG for optimal interaction with the zinc ion. rsc.orgresearchgate.net For example, the crystal structure of the angiotensin-converting enzyme (ACE) related carboxypeptidase, ACE2, in complex with an inhibitor revealed a significant hinge-bending motion upon inhibitor binding, which is crucial for catalysis. gsartor.org

Photoaffinity labeling is another technique used to identify substrate-binding sites. A photoreactive analog of a substrate, such as a palmitic acid derivative with a diazirine moiety, can be used to specifically label the binding site of an enzyme like peroxisomal multifunctional enzyme type 2 (MFE2). nih.gov Mass spectrometry can then identify the labeled amino acid residues, providing precise information about the binding pocket. nih.gov

Modulation of Gene Expression Pathways in Non-Human Cellular Contexts

The ability of this compound derivatives to modulate epigenetic mechanisms has significant downstream effects on gene expression pathways. In various non-human cellular models, these compounds have been shown to alter the transcription of specific genes, leading to diverse biological outcomes.

For instance, in murine erythroleukemia cells, HDAC inhibitors, including hydroxamic acid derivatives, have been shown to induce the expression of the human γ-globin gene. ashpublications.org This suggests a role for specific HDACs in silencing fetal hemoglobin expression in adults. ashpublications.org The induction of γ-globin expression by these inhibitors is correlated with increased acetylation of histone H4. ashpublications.org

In the context of gut microbiota, host-microbe interactions can influence host gene expression through epigenetic modifications. For example, gut microbiota can repress the expression of the long non-coding RNA Snhg9, which in turn affects lipid metabolism in the small intestine of mice. mdpi.com While not directly involving this compound derivatives, this highlights the principle of modulating gene expression in non-human models through epigenetic pathways.

Furthermore, engineered regulatory systems have been developed to control gene expression in prominent gut commensal bacteria like Bacteroides thetaiotaomicron. nih.gov These systems often utilize inducible promoters to achieve a wide range of gene expression, demonstrating the potential for precise modulation of microbial gene pathways. nih.gov

Studies in Atlantic salmon have shown that micronutrient supplementation can affect lipid metabolism through the epigenetic control of gene expression. nih.gov Specifically, increased micronutrient levels led to a dose-dependent increase in DNA methylation on the promoter of the acetyl-CoA carboxylase alpha gene, a key regulator of lipid biosynthesis. nih.gov This demonstrates how external factors can modulate gene expression pathways via epigenetic mechanisms in non-human organisms.

This compound Conjugates as Probes for Biological Pathways

This compound derivatives can be conjugated to other molecules, such as fluorophores, to create probes for studying biological pathways. These probes are designed to interact with specific targets and generate a detectable signal, allowing researchers to monitor cellular processes in real-time.

Fluorescent probes are widely used to detect the location, activation, and interaction of proteins and other biomolecules. thermofisher.com A general strategy for creating such probes involves conjugating a recognition element (like a this compound derivative that binds to a specific enzyme) to a fluorescent reporter. The binding event can cause a change in the fluorescence properties of the reporter, such as an increase in intensity or a shift in wavelength.

For example, fluorescent probes for detecting hydrogen sulfide (B99878) (H₂S), an important signaling molecule, have been developed based on 1,8-naphthalimide. nih.gov These probes undergo a nucleophilic aromatic substitution reaction with H₂S, leading to a significant fluorescence enhancement. nih.gov Similarly, protease probes have been constructed from DNA-peptide conjugates. nih.gov These probes consist of a peptide sequence recognized by a specific caspase enzyme, linked to a DNA backbone carrying fluorophores. nih.gov Cleavage of the peptide by the caspase results in a change in fluorescence, enabling the monitoring of apoptosis. nih.gov

Conjugates of the antibody-mimetic DARPin with silicon-pyronine have been developed as fluorogenic probes for antigens. chemrxiv.org The fluorescence of the silicon-pyronine is quenched upon conjugation to the DARPin and is restored upon binding to the target antigen. chemrxiv.org This "turn-on" mechanism provides a high signal-to-noise ratio for detecting the antigen.

Application as Intermediates in the Synthesis of Complex Organic Molecules

The this compound scaffold serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly those with therapeutic potential. Its bifunctional nature, possessing both an amino and an amide group, allows for a variety of chemical transformations.

The synthesis of complex molecules often involves a series of reactions where intermediates like this compound derivatives are sequentially modified. For example, in the creation of hybrid molecules, a this compound-containing fragment can be coupled with other pharmacophores to generate compounds with dual or multiple activities. A notable example is the development of dual BRAF and HDAC inhibitors. frontiersin.org In this case, a hydroxamic acid moiety, which can be derived from a this compound precursor, is tethered to a BRAF inhibitor scaffold via an appropriate linker. frontiersin.org This approach aims to enhance therapeutic efficacy and overcome drug resistance.

Similarly, the synthesis of multi-acting HDAC, EGFR, and HER2 inhibitors has been achieved by incorporating an HDAC inhibitory functionality, such as a hydroxamic acid derived from 7-amino-N-hydroxyheptanamide, into the pharmacophore of EGFR and HER2 inhibitors. acs.org

The synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry, can also utilize this compound-related structures as starting materials or key intermediates. mdpi.comsymbiosisonlinepublishing.commdpi.com For instance, the synthesis of 2-aminobenzimidazole (B67599) derivatives can be achieved through the cyclodesulfurization of a thiourea (B124793) precursor, which can be formed from an amine. symbiosisonlinepublishing.com The versatility of the amino and amide groups allows for the construction of diverse molecular architectures.

V. Computational and Theoretical Investigations of 2 Aminoheptanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. lsu.edu These calculations solve, or approximate, the Schrödinger equation for a given molecule to provide information about its energy, electron distribution, and other fundamental properties. lsu.edu Methods such as Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory are commonly used to predict the molecular and electronic structure of chemical compounds. nih.gov For a molecule like 2-aminoheptanamide, these calculations can elucidate its reactivity, stability, and spectroscopic characteristics.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can provide detailed information about charge distribution and bonding interactions within the molecule.

Table 1: Representative Quantum Chemical Descriptors This table illustrates the types of electronic properties that can be calculated for this compound using quantum chemical methods. The values are hypothetical and serve as an example.

ParameterDescriptionIllustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital2.1 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO8.6 eV
Ionization Potential (I) The minimum energy required to remove an electron6.5 eV
Electron Affinity (A) The energy released when an electron is added-2.1 eV
Global Hardness (η) Resistance to change in electron distribution4.3 eV
Dipole Moment (µ) Measure of the molecule's overall polarity2.5 Debye

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules. By calculating the vibrational frequencies, it is possible to simulate infrared (IR) and Raman spectra. mdpi.com These simulated spectra can be compared with experimental data to confirm the molecular structure or to assign specific vibrational modes to observed spectral bands. mdpi.com Similarly, nuclear magnetic resonance (NMR) chemical shifts and spin-spin coupling constants can be computed, aiding in the interpretation of experimental NMR spectra. mdpi.com

Time-dependent DFT (TD-DFT) calculations can be used to investigate the electronic excited states of this compound, providing predictions of its ultraviolet-visible (UV-Vis) absorption spectrum. mdpi.com These computational approaches can significantly reduce the time and effort required for the full spectroscopic characterization of a new compound. olemiss.edu

Table 2: Predicted Spectroscopic Data for this compound This table provides an example of how predicted spectroscopic data for this compound would be presented. The values are for illustrative purposes.

Spectroscopic TechniqueParameterPredicted Value
Infrared (IR) Spectroscopy N-H stretch (amine)3400-3500 cm⁻¹
C=O stretch (amide)1685 cm⁻¹
C-N stretch1250 cm⁻¹
¹³C NMR Spectroscopy Carbonyl Carbon (C=O)~175 ppm
Alpha-Carbon (CH-NH₂)~55 ppm
¹H NMR Spectroscopy Amine Protons (NH₂)1.5-3.0 ppm
Alpha-Proton (CH-NH₂)~3.5 ppm
UV-Vis Spectroscopy λmax (maximum absorption)~210 nm

Quantum chemistry provides a framework for mapping the potential energy surface of a chemical reaction. lsu.edu This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and, crucially, transition states. nih.govresearchgate.net The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate. nih.gov

For this compound, these methods could be used to study its synthesis, degradation, or metabolic pathways. For instance, calculations could model the amidation reaction to form the molecule, identifying the transition state and providing insight into the reaction kinetics. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods are particularly useful for studying enzymatic reactions, where the reactive center is treated with a high level of quantum theory while the surrounding protein environment is modeled using classical molecular mechanics. nih.govbris.ac.uk

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a highly accurate description of electronic structure, its computational cost limits its application to relatively small systems or short timescales. For larger systems, such as this compound interacting with a biological macromolecule, molecular modeling techniques based on classical mechanics are employed. These methods use force fields to describe the potential energy of a system as a function of its atomic coordinates.

Molecular dynamics (MD) simulations, a cornerstone of molecular modeling, calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This provides a dynamic view of molecular behavior, revealing conformational changes, binding events, and other time-dependent processes. mdpi.comyoutube.com

A molecule's three-dimensional shape, or conformation, is critical to its function, particularly its ability to interact with biological targets. This compound, with its flexible heptyl chain, can adopt a multitude of conformations. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. nih.gov

Techniques like molecular mechanics calculations can systematically explore the conformational space by rotating dihedral angles and calculating the potential energy of each resulting structure. scirp.org MD simulations can also be used to sample the conformational landscape, as the molecule will naturally explore different conformations over the course of the simulation. nih.gov Understanding the preferred conformations of this compound is a prerequisite for studying its interactions with target enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as an enzyme) to form a stable complex. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for potential inhibitors.

Given the structural similarities of some amino-amide compounds to known inhibitors, a likely target for this compound could be histone deacetylases (HDACs). mdpi.com HDACs are a class of enzymes that play a crucial role in gene expression, and their inhibition is a promising therapeutic strategy for cancer. nih.gov Docking studies of this compound into the active site of various HDAC isoforms would aim to predict its binding pose and affinity. These studies typically show that the amide group coordinates with a key zinc ion in the active site, while the amino group forms hydrogen bonds with nearby amino acid residues. mdpi.comresearchgate.net The heptyl chain would likely occupy a hydrophobic pocket.

Table 3: Illustrative Molecular Docking Results of an Amino-Amide Ligand with HDAC Isoforms This table presents hypothetical docking scores and key interactions for a compound like this compound with different HDAC enzymes, based on studies of similar molecules. mdpi.comresearchgate.net

HDAC IsoformPDB IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
HDAC1 4BKX-7.5HIS142, HIS143, ZN²⁺Hydrogen Bond, Metal Coordination
HDAC2 4LY1-7.2GLY154, HIS183, ZN²⁺Hydrogen Bond, Metal Coordination
HDAC3 4A69-6.8CYS153, HIS142, ZN²⁺Hydrogen Bond, Metal Coordination
HDAC8 1T69-6.5ASP101, HIS142, ZN²⁺Hydrogen Bond, Metal Coordination

While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations can offer a more detailed and dynamic picture of the binding process. researchgate.net Starting from a docked pose, an MD simulation can be run on the entire ligand-receptor complex, typically solvated in a box of water molecules, to assess the stability of the predicted binding mode and to observe subtle conformational adjustments in both the ligand and the protein. nih.gov

Furthermore, the simulation trajectory can be post-processed to calculate the binding free energy, which is a more rigorous predictor of binding affinity than docking scores. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to estimate the energetics of binding. arxiv.org These methods decompose the binding energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation effects, providing a detailed understanding of the driving forces for ligand binding. nih.gov

Table 4: Example of Binding Free Energy Decomposition for a Ligand-HDAC Complex This table illustrates the type of data obtained from MM/PBSA or MM/GBSA calculations on a simulated ligand-receptor complex. The values are hypothetical.

Energy ComponentDescriptionContribution (kcal/mol)
ΔEvdW Van der Waals Energy-45.5
ΔEelec Electrostatic Energy-28.2
ΔGpolar Polar Solvation Energy55.8
ΔGnonpolar Nonpolar Solvation Energy-4.1
ΔGbind Total Binding Free Energy -22.0

Theoretical Studies on Chirality and Stereoselectivity

Theoretical and computational chemistry provides powerful tools to investigate the stereochemical aspects of chiral molecules like this compound. These methods offer deep insights into the underlying principles governing their behavior and interactions, which are often difficult to probe experimentally. By modeling the molecule's structure, energetics, and interactions, researchers can predict and explain its chiral properties and the stereoselectivity of its reactions.

Enantiomeric recognition is a fundamental process in chiral chemistry, where one chiral molecule interacts differently with the two enantiomers of another. Computational methods are instrumental in elucidating the mechanisms of this discrimination at a molecular level.

For this compound, theoretical models can be used to simulate its interaction with a chiral selector, such as a cyclodextrin or a chiral stationary phase used in chromatography. These simulations can reveal the specific intermolecular forces responsible for the differential binding of the (R)- and (S)-enantiomers. The classic "three-point interaction model" is often invoked, which posits that for effective chiral recognition, there must be at least three points of interaction between the chiral selector and the enantiomer. acs.org

Computational studies, typically employing methods like Density Functional Theory (DFT) or molecular dynamics (MD), can map the potential energy surface of the diastereomeric complexes formed between the this compound enantiomers and a chiral host. These calculations can identify the most stable binding conformations and quantify the interaction energies. The difference in binding energy between the two diastereomeric complexes is directly related to the degree of enantiomeric discrimination.

Hypothetical Interaction Energies for this compound Enantiomers with a Chiral Selector

Interaction Type(R)-2-Aminoheptanamide Complex Energy (kcal/mol)(S)-2-Aminoheptanamide Complex Energy (kcal/mol)
Hydrogen Bonding-5.2-4.8
Van der Waals-3.8-4.1
Electrostatic-2.1-2.0
Total Binding Energy -11.1 -10.9

Note: This data is hypothetical and for illustrative purposes only.

Such a table would demonstrate, in this hypothetical case, that the (R)-enantiomer forms a slightly more stable complex with the chiral selector, primarily due to stronger hydrogen bonding. This difference in stability, albeit small, would be the basis for enantiomeric separation and recognition.

Computational modeling is also a valuable tool for understanding and predicting the outcome of asymmetric syntheses of this compound. Chiral induction is the process where a chiral entity, such as a catalyst, reagent, or auxiliary, influences the stereochemical outcome of a reaction, leading to a preponderance of one enantiomer over the other.

Theoretical studies can model the transition states of the key stereodetermining steps in a synthetic route. By calculating the energies of the diastereomeric transition states, chemists can predict which enantiomer will be formed preferentially. For instance, in the synthesis of this compound using a chiral auxiliary, DFT calculations can be employed to model the transition state of the alkylation or amination step.

These models can provide detailed geometric information about the transition states, revealing the specific steric and electronic interactions that favor the formation of one diastereomer over the other. This understanding can guide the design of more efficient and selective synthetic methods.

Hypothetical Transition State Energies for a Key Synthetic Step of this compound

Transition StateRelative Energy (kcal/mol)Predicted Major Diastereomer
TS leading to (R)-product0.0(R)
TS leading to (S)-product+1.8

Note: This data is hypothetical and for illustrative purposes only.

The data in this hypothetical table suggests that the transition state leading to the (R)-product is lower in energy by 1.8 kcal/mol. This energy difference would translate to a high diastereomeric excess of the (R)-product, demonstrating effective chiral induction. These computational insights are crucial for optimizing reaction conditions and for the rational design of new chiral catalysts and auxiliaries for the synthesis of enantiomerically pure this compound.

Vi. Broader Research Implications and Future Directions for 2 Aminoheptanamide Studies

2-Aminoheptanamide as a Chiral Building Block in Advanced Organic Synthesis

In the field of advanced organic synthesis, the strategic construction of complex, three-dimensional molecules is paramount, particularly in medicinal chemistry where stereochemistry often dictates biological activity. Chiral building blocks, or synthons, are enantiomerically pure compounds that serve as starting points for the synthesis of these intricate targets. nih.govresearchgate.net this compound is a prime example of such a building block, possessing distinct structural features that render it highly useful in asymmetric synthesis.

The value of this compound lies in its multifunctional nature. It contains:

A defined stereocenter at the α-carbon (C2), which introduces chirality.

A primary amine (-NH2) group, which can be readily modified or used to form larger structures.

An amide (-CONH2) functional group, a key structural component in many biologically active molecules due to its ability to form hydrogen bonds. nih.gov

A seven-carbon aliphatic chain, which provides a lipophilic scaffold that can be tailored or functionalized.

Potential in Plant Biotechnology and Genome Engineering Enhancement

The advancement of plant biotechnology is crucial for addressing global challenges such as food security and sustainable agriculture. bioline.org.brnih.gov Genome engineering technologies, particularly the CRISPR/Cas system, have revolutionized the ability to make precise modifications to plant genomes to improve traits like yield, pest resistance, and stress tolerance. frontiersin.orgresearchgate.net However, a significant bottleneck in plant genome editing is the accessibility of the target DNA within the densely packed chromatin. google.com

Here, the epigenetic role of this compound derivatives finds a novel application. Research has indicated that histone deacetylase inhibitors can enhance the efficiency of genome engineering in plants. google.com A patent describes the use of HDAC inhibitors, including M344 (an aminoheptanamide derivative), to improve the frequency of genetic modification. google.com The proposed mechanism is that by inhibiting plant HDACs, the chromatin structure becomes more relaxed or "open". google.com This increased accessibility allows the genome editing machinery, such as the Cas9 nuclease and its guide RNA, to more easily locate and bind to the target DNA sequence, thereby increasing the rate of successful editing events. google.comdanforthcenter.org

This approach could lead to more efficient and cost-effective production of genetically edited plants, accelerating the development of improved crop varieties. chemistryviews.orggoogle.com The use of a chemical enhancer based on the this compound scaffold to overcome a fundamental biological barrier in plant cells represents a significant step forward for agricultural biotechnology. googleapis.comimpellobio.comghent.ac.krmdpi.comnih.gov

Interdisciplinary Research Opportunities Involving this compound

The diverse applications of this compound and its derivatives highlight numerous opportunities for interdisciplinary research that bridges chemistry, biology, medicine, and materials science.

Medicinal Chemistry and Chemical Biology: The core structure of this compound serves as a scaffold for creating vast libraries of new compounds. researchgate.net By systematically modifying its functional groups, researchers can develop more potent and selective HDAC inhibitors or probes for other epigenetic targets. This involves a synergistic effort between synthetic chemists who design and create the molecules and chemical biologists who test their activity and elucidate their mechanisms of action in cellular systems. ontosight.ainih.gov

Biotechnology and Agriculture: The finding that HDAC inhibitors can enhance plant genome editing opens a new research avenue. google.com This could spur collaborations between plant biologists and chemists to design novel, plant-specific epigenetic modulators. Optimizing the delivery and activity of these compounds in various plant species could significantly impact crop improvement programs. bioline.org.brghent.ac.krmdpi.com

Materials Science: The chiral and functional nature of this compound makes it a candidate for the development of advanced materials. ntnu.eduskoltech.rusheffield.ac.uk It could be polymerized to create chiral polymers with unique optical or recognition properties. Furthermore, it could be grafted onto surfaces to create functionalized materials for use in chromatography (for separating chiral molecules), biosensors, or as specialized coatings.

The journey of a relatively simple molecule like this compound from a synthetic building block to a tool in epigenetic research and a potential enhancer for plant biotechnology showcases the interconnectedness of modern science. Future research will likely uncover even more applications, further solidifying its importance across multiple scientific fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Aminoheptanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves amidation or coupling reactions. For example, coupling protected amino acids with heptane derivatives under anhydrous conditions using carbodiimide-based reagents (e.g., EDC/HOBt) minimizes racemization. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) critically affect reaction efficiency. Post-synthesis purification via column chromatography or recrystallization enhances purity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms structural integrity by identifying amine and amide protons (δ 1.5–3.5 ppm) and carbonyl signals (δ 165–175 ppm). Infrared (IR) spectroscopy verifies amide C=O stretching (~1650 cm⁻¹). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies purity and molecular ion peaks (e.g., [M+H]⁺ at m/z 141.2). Retention time consistency in HPLC validates reproducibility .

Q. How should researchers design initial biological assays to evaluate this compound’s bioactivity?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., protease or kinase targets) using fluorogenic substrates. Dose-response curves (0.1–100 µM) and positive/negative controls (e.g., known inhibitors) establish baseline activity. Statistical validation (e.g., triplicate runs, ANOVA) minimizes variability. Cell viability assays (MTT/XTT) assess cytotoxicity before advancing to cell-based models .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Cross-validate using orthogonal techniques: X-ray crystallography for absolute configuration, 2D NMR (COSY, HSQC) for proton coupling, and high-resolution MS for molecular formula confirmation. Compare data with computational predictions (DFT calculations for NMR shifts) to identify anomalies. Discrepancies may arise from solvent polarity or tautomerism, requiring controlled experimental replication .

Q. How can synthetic protocols for this compound be optimized to enhance enantiomeric purity?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes) during amide bond formation. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Kinetic resolution or enzymatic methods (lipases) may improve selectivity. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., pH, catalyst loading) .

Q. What computational approaches predict this compound’s reactivity in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states and activation energies for proposed mechanisms (e.g., nucleophilic acyl substitution). Molecular docking simulations assess binding affinity to biological targets. Validate models by synthesizing predicted intermediates and comparing experimental/theoretical spectral data. Machine learning (e.g., QSAR) prioritizes derivatives with desired properties .

Q. How should researchers address inconsistencies in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Reproduce key studies under standardized conditions (e.g., ATCC cell lines, controlled oxygen levels). Use cheminformatics tools (e.g., PubChem BioAssay) to cross-reference activity profiles. Contradictions may stem from impurity interference or off-target effects, necessitating orthogonal assay validation .

Q. What methodologies ensure robust in vitro pharmacological profiling of this compound analogs?

  • Methodological Answer : Implement high-throughput screening (HTS) with counter-screens to exclude false positives. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity quantification. Pharmacokinetic studies (e.g., microsomal stability, plasma protein binding) guide lead optimization. Data must adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

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